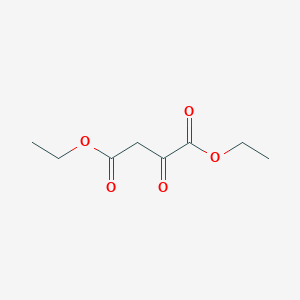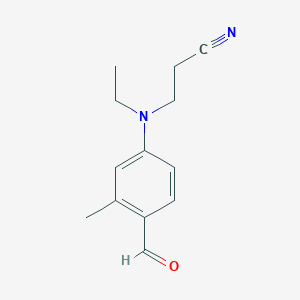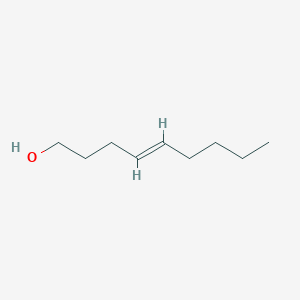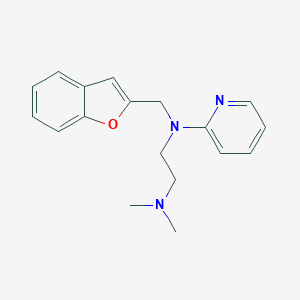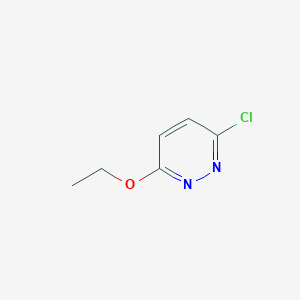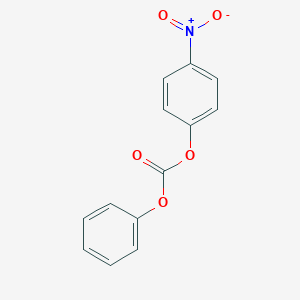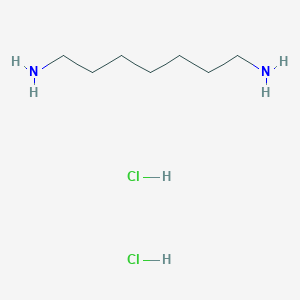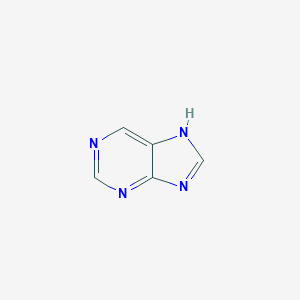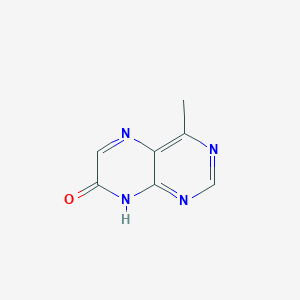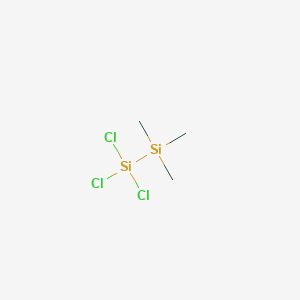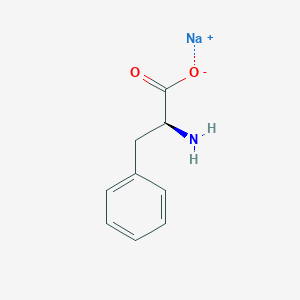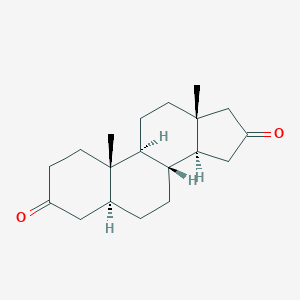
Androstane-3,16-dione, (5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstane-3,16-dione, (5alpha)-, also known as androsterone, is a steroid hormone that is produced in the adrenal glands and testes. It plays a key role in the regulation of male reproductive function and has been the subject of extensive scientific research. In
Mécanisme D'action
Androsterone exerts its effects by binding to androgen receptors in the body. This activation of androgen receptors leads to the regulation of gene expression, resulting in changes in cellular function.
Effets Biochimiques Et Physiologiques
Androsterone has a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, promote bone growth, and improve cognitive function. It also plays a role in the regulation of mood and behavior, with some studies suggesting that it may have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Androsterone has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, its effects are not specific to any particular tissue or organ, making it difficult to study its effects in isolation.
Orientations Futures
There are several potential future directions for research on Androstane-3,16-dione, (5alpha)-. One area of interest is the development of more specific androgen receptor modulators that can selectively target certain tissues or organs. Another area of research is the identification of new therapeutic applications for Androstane-3,16-dione, (5alpha)-, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to fully understand the mechanisms underlying Androstane-3,16-dione, (5alpha)-'s effects on mood and behavior.
Méthodes De Synthèse
Androsterone can be synthesized from dehydroepiAndrostane-3,16-dione, (5alpha)- (DHEA) or androstenedione, both of which are produced in the adrenal glands. The synthesis process involves the conversion of these precursors to Androstane-3,16-dione, (5alpha)- by a series of enzymatic reactions.
Applications De Recherche Scientifique
Androsterone has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the treatment of conditions such as cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
1035-71-8 |
|---|---|
Nom du produit |
Androstane-3,16-dione, (5alpha)- |
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12,15-17H,3-11H2,1-2H3/t12-,15+,16-,17-,18+,19-/m0/s1 |
Clé InChI |
HPGVUTVMDZKEBU-PMBYUEKTSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C |
SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
SMILES canonique |
CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C |
Synonymes |
5α-Androstane-3,16-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



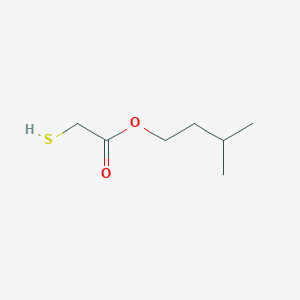
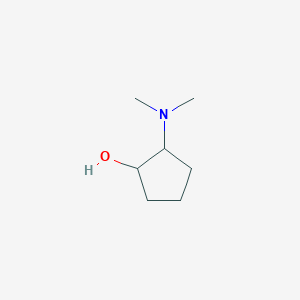
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
